1H,10H-Perfluorodecane
Overview
Description
1H,10H-Perfluorodecane is a highly fluorinated decanediol . It is also known as 2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol . The molecular orientation and multilayer formation of 1H,1H,10H,10H-perfluorodecane-1,10-diol at the hexane/water interface have been investigated .
Synthesis Analysis
The synthesis of 1H,1H,10H,10H-perfluoro-1,10-decanediol involves a reaction with potassium hydroxide in N,N-dimethyl-formamide at 20℃ . The reaction mixture is concentrated in vacuo, and the residue is partitioned between aqueous saturated ammonium chloride and ethyl acetate .Molecular Structure Analysis
The molecular formula of 1H,10H-Perfluorodecane is C10HF21 . The IUPAC Standard InChI is InChI=1S/C10HF21/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31/h1H .Chemical Reactions Analysis
The molecular orientation and multilayer formation of 1H,1H,10H,10H-perfluorodecane-1,10-diol at the hexane/water interface have been investigated . The interfacial tension of the hexane solution of 1H,1H,10H,10H-perfluorodecane-1,10-diol against water has been measured .Physical And Chemical Properties Analysis
1H,10H-Perfluorodecane has a molecular weight of 520.0814 . It has a high boiling point of 215°C. It is a colorless, odorless, and non-flammable liquid.Scientific Research Applications
Optical Probes for Hydrogen Peroxide
1H,10H-Perfluorodecane derivatives have been utilized in the development of selective, cell-permeable optical probes for hydrogen peroxide in living cells. Such probes, like Peroxyfluor-1 (PF1), offer unprecedented selectivity and an optical dynamic range for detecting H2O2, enabling the imaging of changes in hydrogen peroxide concentrations within mammalian cells, highlighting its utility in biological and medical research (Chang et al., 2004).
Environmental Impact Assessment
Perfluorodecalin, closely related to 1H,10H-Perfluorodecane, has been studied for its global warming potential and environmental presence. It's a potent greenhouse gas with significant global warming potential, emphasizing the need for careful management and assessment of its environmental impact (Shine et al., 2005).
Functionalization of Carbon Nanomaterials
Research has demonstrated the functionalization of graphene and single-walled carbon nanotubes with perfluorinated alkyl groups using 1H,10H-Perfluorodecane derivatives. This process enhances the dispersibility and integration of these nanomaterials in various mediums, paving the way for innovative applications in nanotechnology and materials science (Hamilton et al., 2010).
Molecular Orientation and Multilayer Formation Studies
The molecular orientation and multilayer formation of 1H,10H-Perfluorodecane derivatives at interfaces have been investigated, providing insights into the miscibility and structural characteristics of adsorbed films. Such studies are crucial for developing advanced materials with tailored interfacial properties, impacting coatings, lubricants, and other surface-related applications (Fukuhara et al., 2014).
Development of Novel Polyurethanes
1H,10H-Perfluorodecane has been used in the synthesis of novel biodegradable polyurethanes, showcasing the potential for creating advanced polymers with enhanced properties, such as improved mechanical strength and thermal stability. This research opens new avenues in polymer science for medical, environmental, and industrial applications (Li et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluorodecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F20/c11-1(12)3(15,16)5(19,20)7(23,24)9(27,28)10(29,30)8(25,26)6(21,22)4(17,18)2(13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMQXMQJUHCJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379785 | |
Record name | 1H,10H-Perfluorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,10H-Perfluorodecane | |
CAS RN |
3492-24-8 | |
Record name | 1H,10H-Perfluorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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